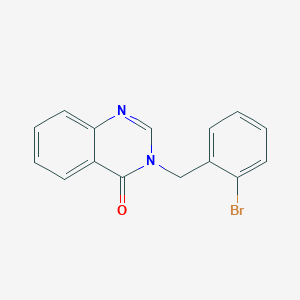![molecular formula C20H20Cl2N2O B5292785 {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5292785.png)
{4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of protein kinase inhibitors and has shown promising results in the treatment of various diseases.
Mecanismo De Acción
{4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride exerts its pharmacological effects by inhibiting the activity of protein kinases, which are enzymes that regulate various cellular processes, including cell growth, proliferation, and differentiation. By blocking the activity of these enzymes, {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride can prevent the proliferation of cancer cells and reduce inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
{4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride has been shown to have several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride in lab experiments is its specificity for certain protein kinases, which allows researchers to study the effects of inhibiting these enzymes in various disease models. However, one of the limitations of using {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride is its potential toxicity, which can limit its clinical applications.
Direcciones Futuras
There are several future directions for research on {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride. One potential avenue is to study its effectiveness in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another direction is to investigate its potential use in the treatment of autoimmune disorders and inflammatory diseases. Additionally, further research is needed to elucidate the mechanisms of action of {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride and to identify potential biomarkers for patient selection.
Métodos De Síntesis
The synthesis of {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride involves a series of chemical reactions that are carried out in a laboratory setting. The process starts with the reaction between 4-chlorobenzyl alcohol and 4-hydroxybenzyl alcohol, which leads to the formation of 4-[(4-chlorobenzyl)oxy]benzyl alcohol. This intermediate is then reacted with 4-pyridinylmethylamine to yield the final product, {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride.
Aplicaciones Científicas De Investigación
{4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of several protein kinases, including BTK, ITK, and JAK3, which play a critical role in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-(pyridin-4-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O.ClH/c21-19-5-1-18(2-6-19)15-24-20-7-3-16(4-8-20)13-23-14-17-9-11-22-12-10-17;/h1-12,23H,13-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRCCLGJPSQKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=NC=C2)OCC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-(pyridin-4-ylmethyl)methanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5292702.png)
![2,6-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5292709.png)
![3-{5-[2-(trifluoromethyl)benzoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5292712.png)

![1-(4-chloro-1-methyl-1H-indazol-3-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5292725.png)
![2-{2-[2-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-imidazol-1-yl]propyl}pyrazine](/img/structure/B5292739.png)
![4-(4-methyl-1-piperazinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5292754.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5292758.png)
![1-(2-chlorophenyl)-2-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-oxoethanol](/img/structure/B5292770.png)

![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(piperidin-4-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5292792.png)
![4-({[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}methyl)-4-azepanol hydrochloride](/img/structure/B5292808.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5292815.png)
![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl propionate](/img/structure/B5292819.png)